molecular formula C20H15N9O2S B14337434 N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide CAS No. 110004-96-1

N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide

Cat. No.: B14337434
CAS No.: 110004-96-1
M. Wt: 445.5 g/mol
InChI Key: KTBMNVXAXVLZKK-UHFFFAOYSA-N
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Description

N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of azido groups and the formation of the acridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido groups can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products Formed

Scientific Research Applications

N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The azido groups can undergo photolysis to generate reactive intermediates, which can then interact with biological molecules, leading to various effects. The acridine moiety may intercalate with DNA, disrupting its function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)acetamide
  • N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)benzenesulfonamide
  • N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)ethanesulfonamide

Uniqueness

N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide stands out due to its specific combination of azido groups and acridine moiety, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

110004-96-1

Molecular Formula

C20H15N9O2S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-[(2,6-diazidoacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H15N9O2S/c1-32(30,31)27-13-4-2-12(3-5-13)23-20-16-8-6-15(26-29-22)11-19(16)24-18-9-7-14(25-28-21)10-17(18)20/h2-11,27H,1H3,(H,23,24)

InChI Key

KTBMNVXAXVLZKK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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